1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester
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Overview
Description
1-Oxaspiro[45]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester is a complex organic compound with a unique spiro structure This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with dienes, followed by further functionalization to introduce the ester group . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of perfumes and aromas due to its olfactive properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. The presence of functional groups such as the oxo and ester groups can facilitate interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylene-1-oxaspiro[4.5]decan-2-one
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
143063-26-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 4-(3-methylidene-2-oxo-1-oxaspiro[4.5]decan-4-yl)butanoate |
InChI |
InChI=1S/C16H24O4/c1-3-19-14(17)9-7-8-13-12(2)15(18)20-16(13)10-5-4-6-11-16/h13H,2-11H2,1H3 |
InChI Key |
WCAIUNVYUWAEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1C(=C)C(=O)OC12CCCCC2 |
Origin of Product |
United States |
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